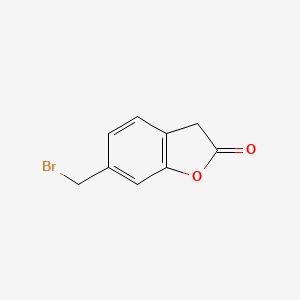
6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by a bromomethyl group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one typically involves the bromination of a precursor compound. One common method is the radical bromination of 2,3-dihydro-1-benzofuran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the recovery and recycling of solvents and reagents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde.
Scientific Research Applications
6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl derivative used in organic synthesis.
Benzyl bromide: A simpler bromomethyl compound used as an alkylating agent in organic synthesis.
Uniqueness
6-(Bromomethyl)-2,3-dihydro-1-benzofuran-2-one is unique due to its benzofuran core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications where the benzofuran structure is beneficial.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
6-(bromomethyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H7BrO2/c10-5-6-1-2-7-4-9(11)12-8(7)3-6/h1-3H,4-5H2 |
InChI Key |
UDMRRIOGDZFSES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















